molecular formula C16H12BrClN4O B2767254 2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide CAS No. 1427563-90-3

2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide

Cat. No.: B2767254
CAS No.: 1427563-90-3
M. Wt: 391.65
InChI Key: JQQFKVWUKQILIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its physical and chemical properties. While the exact structure of “2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide” is not available, related compounds such as “benzamide, 2-bromo-N-(-4-chlorophenyl)-N-hydroxy” have been analyzed . This compound has a molecular weight of 326.573 and its structure is available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide” is not available, related compounds such as profenofos (an organophosphate insecticide) work by inhibiting the acetylcholinesterase enzyme .

Safety and Hazards

The safety and hazards associated with a compound are crucial for its handling and disposal. While specific safety data for “2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide” is not available, related compounds such as “2-bromo-1-(4-chlorophenyl)ethylene” are classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Properties

IUPAC Name

2-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O/c17-15-7-12(5-6-19-15)16(23)21-14-8-20-22(10-14)9-11-1-3-13(18)4-2-11/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQFKVWUKQILIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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